![molecular formula C17H13FN2O3 B12601949 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione CAS No. 918146-26-6](/img/structure/B12601949.png)
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyridine ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine
- 1-(pyridin-4-yl)ethan-1-one
- 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine
Uniqueness
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione is unique due to its specific structural features, such as the combination of a pyrrole ring with a pyridine ring and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
918146-26-6 |
|---|---|
Molecular Formula |
C17H13FN2O3 |
Molecular Weight |
312.29 g/mol |
IUPAC Name |
1-[2-[6-(4-fluorophenyl)pyridin-3-yl]oxyethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C17H13FN2O3/c18-13-3-1-12(2-4-13)15-6-5-14(11-19-15)23-10-9-20-16(21)7-8-17(20)22/h1-8,11H,9-10H2 |
InChI Key |
BEBUJPUYZBGOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)OCCN3C(=O)C=CC3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


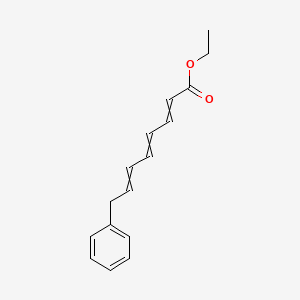

![[2-(2-Methylprop-2-en-1-yl)phenyl]methanol](/img/structure/B12601883.png)
![N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12601884.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine](/img/structure/B12601887.png)
![3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B12601892.png)

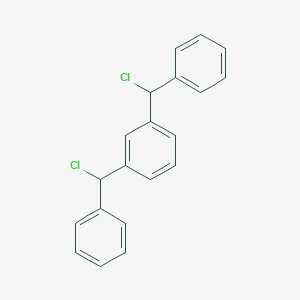
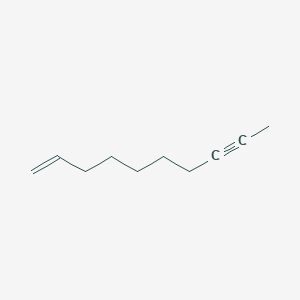
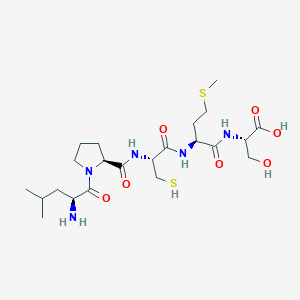
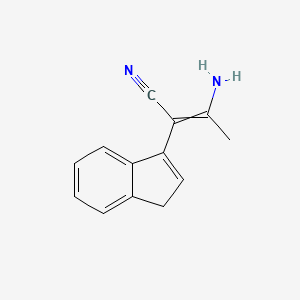

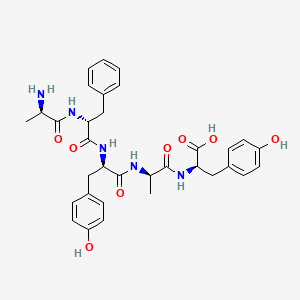
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
